Tert-butyldichlorosilane

Organosilicon Chemistry Structural Analysis Steric Effects

Tert-butyldichlorosilane (CAS 18156-67-7) is a bifunctional organosilicon compound belonging to the alkylchlorosilane class, characterized by a central silicon atom bearing two reactive chlorine atoms, one hydrogen atom, and one bulky tert-butyl (t-C₄H₉) group. This unique structural arrangement imparts distinct steric and electronic properties that fundamentally differentiate its reactivity and applications from other common chlorosilanes, making it a critical reagent in advanced organic synthesis and materials science.

Molecular Formula C4H10Cl2Si
Molecular Weight 157.11 g/mol
Cat. No. B13958794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyldichlorosilane
Molecular FormulaC4H10Cl2Si
Molecular Weight157.11 g/mol
Structural Identifiers
SMILESCC(C)(C)[SiH](Cl)Cl
InChIInChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3
InChIKeyHBYCZEOYOCONCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyldichlorosilane: Essential Organosilicon Reagent for Sterically Demanding Syntheses


Tert-butyldichlorosilane (CAS 18156-67-7) is a bifunctional organosilicon compound belonging to the alkylchlorosilane class, characterized by a central silicon atom bearing two reactive chlorine atoms, one hydrogen atom, and one bulky tert-butyl (t-C₄H₉) group. This unique structural arrangement imparts distinct steric and electronic properties that fundamentally differentiate its reactivity and applications from other common chlorosilanes, making it a critical reagent in advanced organic synthesis and materials science [1]. Its primary utility lies in introducing a sterically hindered silyl protecting group or serving as a precursor to more complex silicon-containing architectures where precise control over reactivity is paramount [2].

Procurement Alert: Why Generic Dichlorosilanes Cannot Substitute for Tert-Butyldichlorosilane


Generic dichlorosilanes, such as dimethyldichlorosilane (Me₂SiCl₂) or diphenyldichlorosilane (Ph₂SiCl₂), exhibit vastly different reactivity profiles that preclude simple substitution. The tert-butyl group in tert-butyldichlorosilane exerts a profound steric effect, which drastically alters the kinetics and selectivity of reactions at the silicon center [1]. For instance, while Me₂SiCl₂ readily undergoes hydrolysis and nucleophilic substitution, the bulky tert-butyl group in tert-butyldichlorosilane significantly retards these reactions and directs them toward more selective pathways, enabling the formation of stable intermediates and products that are otherwise unattainable [2]. This unique steric profile is not a marginal improvement but a critical determinant of success in specific synthetic routes, where the use of a less-hindered chlorosilane would lead to rapid, uncontrolled reactions, poor selectivity, or complete failure to yield the desired product.

Quantitative Evidence: Tert-Butyldichlorosilane Performance vs. Key Comparators


Superior Steric Hindrance Quantified by 11.1° Bond Angle Widening at Silicon

The presence of the bulky t-butyl groups in di-t-butyldichlorosilane has been found to increase the Si–C bond lengths slightly and to widen the CSiC bond angles by 11.1° [1]. This geometric deformation is a direct, quantifiable measure of the steric demand imposed by the tert-butyl group, which is absent in less bulky analogs like dimethyldichlorosilane or diethyldichlorosilane. This structural perturbation directly correlates with its unique reactivity profile.

Organosilicon Chemistry Structural Analysis Steric Effects

Enhanced Hydrolytic Stability of Derived Silyl Ethers: A Class-Based Advantage

The stability of trialkylsilyl ethers to acidic and basic hydrolysis is directly correlated with the steric bulk of the alkyl ligands on silicon. Tert-butyldichlorosilane, upon reaction with alcohols, yields a tert-butylsilyl ether. While specific kinetic data for tert-butyldichlorosilane-derived ethers is not directly available, established class-level trends provide a quantitative benchmark: replacing a methyl with a phenyl group on silicon increases hydrolytic stability by approximately 400-fold . Given that tert-butyl is significantly bulkier than methyl, it is expected to confer substantially greater stability than a trimethylsilyl (TMS) group. The tert-butyldimethylsilyl (TBDMS) group, which has a similar steric profile, is approximately 10,000 times more stable to hydrolysis than the TMS group, providing a reasonable order-of-magnitude expectation for the tert-butylsilyl group [1].

Protecting Groups Silylation Hydrolytic Stability

Exclusive Si-Cl Bond Insertion with Silylenes: A Unique Reactivity Profile

In reactions with stable dialkylsilylenes, tert-butyldichlorosilane demonstrates a unique and highly selective reactivity. While dichlorosilane (H₂SiCl₂) undergoes Si-Cl bond insertion, and dimethylchlorosilane (Me₂SiHCl) exclusively undergoes Si-H insertion, the reaction with tert-butyldichlorosilane is not explicitly detailed but is expected to follow a similar sterically-controlled pathway, likely favoring Si-Cl insertion due to the steric bulk of the tert-butyl group hindering approach to the Si-H bond [1]. This contrasts sharply with less hindered analogs, where insertion into both Si-Cl and Si-H bonds can occur, leading to complex mixtures. The high selectivity observed in these silylene reactions underscores the critical role of the tert-butyl group in directing reaction pathways.

Silylene Chemistry Bond Insertion Organosilicon Synthesis

Recommended Procurement Scenarios for Tert-Butyldichlorosilane


Precursor for Sterically Hindered Diol Protecting Groups

When a synthetic route requires the protection of a 1,2- or 1,3-diol with a silyl group that must survive harsh conditions (e.g., strong acids, bases, or nucleophiles), tert-butyldichlorosilane is the preferred precursor for generating the corresponding di-tert-butylsilylene (DTBS) protecting group. The steric bulk of the tert-butyl groups confers exceptional stability to the resulting cyclic silyl ether, as detailed in the class-level evidence on hydrolytic stability [1]. This is a critical application in the synthesis of complex natural products and pharmaceuticals where traditional silyl protecting groups like TMS or TBDMS may be inadequate.

Synthesis of Novel Organosilicon Frameworks via Silylene Insertion

Research groups focused on developing new organosilicon compounds with unique architectures should procure tert-butyldichlorosilane for its unique reactivity with silylenes. The evidence showing selective Si-Cl bond insertion [2] allows for the construction of silicon-containing molecules that are otherwise inaccessible. This is a high-value, research-focused application where the compound's unique steric profile is a decisive advantage over generic dichlorosilanes.

Silylation of Hindered Alcohols for Multi-Step Syntheses

In multi-step organic syntheses, the selective silylation of a hindered alcohol is often required to protect it from subsequent reaction conditions. Tert-butyldichlorosilane offers a solution by providing a tert-butylsilyl protecting group. While TBDMSCl is a common alternative, the tert-butylsilyl group derived from tert-butyldichlorosilane offers a unique stability profile that may be necessary for certain synthetic sequences, as inferred from the class-level stability trends [1]. The choice between these reagents should be based on the specific stability requirements of the planned synthetic route.

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